molecular formula C24H28N2O5 B2871059 (Z)-6-hydroxy-7-((4-(2-hydroxyethyl)piperazin-1-yl)methyl)-2-(3-methoxybenzylidene)-4-methylbenzofuran-3(2H)-one CAS No. 903189-16-2

(Z)-6-hydroxy-7-((4-(2-hydroxyethyl)piperazin-1-yl)methyl)-2-(3-methoxybenzylidene)-4-methylbenzofuran-3(2H)-one

Cat. No. B2871059
CAS RN: 903189-16-2
M. Wt: 424.497
InChI Key: BGDXILJSYATIMW-STZFKDTASA-N
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Description

(Z)-6-hydroxy-7-((4-(2-hydroxyethyl)piperazin-1-yl)methyl)-2-(3-methoxybenzylidene)-4-methylbenzofuran-3(2H)-one is a useful research compound. Its molecular formula is C24H28N2O5 and its molecular weight is 424.497. The purity is usually 95%.
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Scientific Research Applications

Synthesis of Novel Compounds

Research has been dedicated to the synthesis of novel compounds that include structures similar to the one . For instance, studies have reported on the synthesis of new derivatives as intermediates for further chemical reactions or as part of a larger investigation into novel chemical entities with potential biological activities. These studies often aim at expanding the chemical space for pharmaceutical research by providing new compounds that can be tested for various biological activities (N. Saito et al., 1997; H. Gul et al., 2019).

Antimicrobial Activities

Compounds with structures similar to the query molecule have been evaluated for their antimicrobial properties. Some derivatives have demonstrated activity against various bacterial and fungal strains, suggesting potential for the development of new antimicrobials. The search for new antimicrobial agents is crucial in the face of growing antibiotic resistance, and chemical entities like this play a significant role in such research (H. Bektaş et al., 2007; N. Patel et al., 2011).

Pharmacological Evaluation

Other studies focus on the pharmacological evaluation of synthesized compounds for various bioactivities, including antihypertensive, antimicrobial, and anti-inflammatory effects. These evaluations are critical steps in drug discovery, providing preliminary data on the therapeutic potential of new compounds. The goal is to identify candidates with promising bioactivity profiles for further development into clinical drugs (Pavlína Marvanová et al., 2016; M. Suresh et al., 2016).

properties

IUPAC Name

(2Z)-6-hydroxy-7-[[4-(2-hydroxyethyl)piperazin-1-yl]methyl]-2-[(3-methoxyphenyl)methylidene]-4-methyl-1-benzofuran-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H28N2O5/c1-16-12-20(28)19(15-26-8-6-25(7-9-26)10-11-27)24-22(16)23(29)21(31-24)14-17-4-3-5-18(13-17)30-2/h3-5,12-14,27-28H,6-11,15H2,1-2H3/b21-14-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BGDXILJSYATIMW-STZFKDTASA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C2=C1C(=O)C(=CC3=CC(=CC=C3)OC)O2)CN4CCN(CC4)CCO)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=C(C2=C1C(=O)/C(=C/C3=CC(=CC=C3)OC)/O2)CN4CCN(CC4)CCO)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H28N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

424.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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